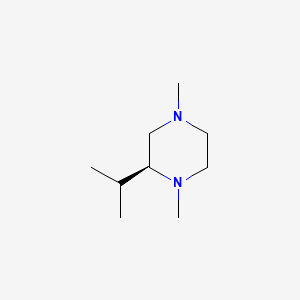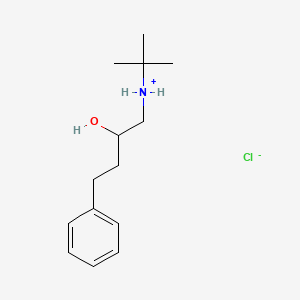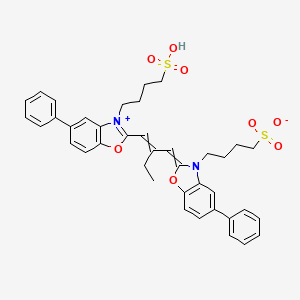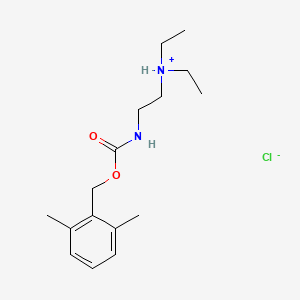![molecular formula C10H8N4S B13743151 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine CAS No. 19918-30-0](/img/structure/B13743151.png)
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings.
Preparation Methods
The synthesis of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine typically involves the condensation of 2-acetylbenzimidazole with thiourea in the presence of iodine in ethyl alcohol . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds contain the benzimidazole ring and are known for their antiviral and anticancer activities.
Imidazo[2,1-b]thiazole derivatives: These compounds combine the structural features of both imidazole and thiazole rings and are studied for their potential use in drug development.
Properties
CAS No. |
19918-30-0 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10/h1-6H,(H2,11,13) |
InChI Key |
YUCHNBBARLXPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)



![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)




![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)




